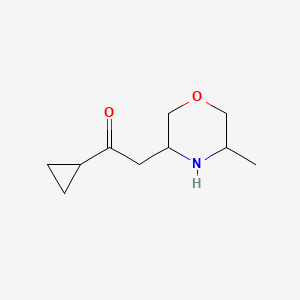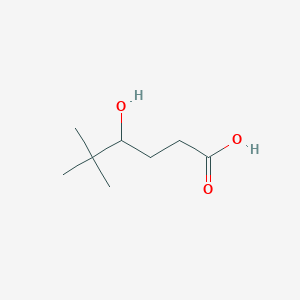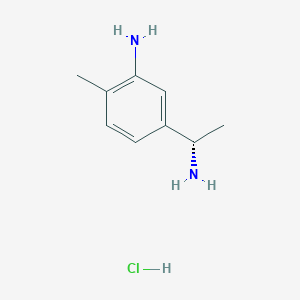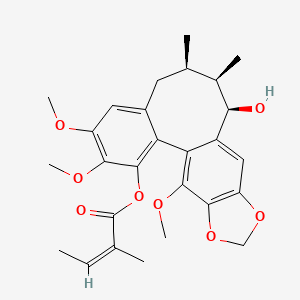
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzene as a starting material.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs with different functional groups .
Applications De Recherche Scientifique
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)pyridine-2-carboxylic acid: Similar structure with a pyridine ring instead of a pyrimidine ring.
4-(4-Benzyloxy)phenylpyrimidine: Contains a benzyloxy group instead of a fluorophenyl group.
4-(4-Chlorophenyl)pyrimidine-2-carboxylic acid: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .
Propriétés
Formule moléculaire |
C11H7FN2O2 |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-6-13-10(14-9)11(15)16/h1-6H,(H,15,16) |
Clé InChI |
AOUQKAZNNUFZBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)




![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)

